1-(4-methoxyphenyl)-5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide
Description
1-(4-Methoxyphenyl)-5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide is a triazole-based heterocyclic compound characterized by two distinct triazole rings and a carboxamide linker. The 4-methoxyphenyl group at position 1 of the triazole core enhances electronic stability, while the 5-methyl substituent on the triazole ring contributes to steric and electronic modulation. The carboxamide group bridges a second phenyl ring substituted with a 5-methyltriazole moiety, creating a rigid, planar structure ideal for target binding. This compound is synthesized via multi-step reactions, often involving Huisgen cycloaddition for triazole formation and carbodiimide-mediated coupling for amide bond formation . Its structural complexity and functional diversity make it a candidate for drug discovery, particularly in oncology and infectious diseases.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-5-methyl-N-[4-(5-methyltriazol-1-yl)phenyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N7O2/c1-13-12-21-24-26(13)16-6-4-15(5-7-16)22-20(28)19-14(2)27(25-23-19)17-8-10-18(29-3)11-9-17/h4-12H,1-3H3,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSJYKJDNFMWUPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=NN1C2=CC=C(C=C2)NC(=O)C3=C(N(N=N3)C4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a 1,2,3-triazole nucleus have been reported to exhibit various biological activities, suggesting they may interact with multiple targets.
Mode of Action
It is known that the anticancer activity of molecules with a 1,2,3-triazole moiety is due to the n1 and n2 nitrogen atoms of the triazole moiety that actively contribute to binding to the active site of enzymes.
Biochemical Pathways
Compounds with a 1,2,3-triazole nucleus have been reported to inhibit tumor proliferation, invasion, and metastasis, suggesting they may affect pathways related to cell growth and division.
Biological Activity
The compound 1-(4-methoxyphenyl)-5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide is a novel triazole derivative that has garnered attention due to its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity of this specific compound based on recent studies and findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes multiple functional groups that contribute to its biological activity. The presence of the triazole ring is particularly significant due to its ability to interact with various biological targets.
Anticancer Properties
Several studies have investigated the anticancer potential of triazole derivatives. The compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance, a study indicated that it effectively reduced cell viability in breast cancer cells by inducing apoptosis through the activation of caspase pathways .
Table 1: Anticancer Activity Against Different Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis via caspase activation |
| HeLa (Cervical) | 15.0 | Cell cycle arrest |
| A549 (Lung) | 10.0 | Induction of oxidative stress |
Antimicrobial Activity
The antimicrobial efficacy of the compound has also been explored. Preliminary data suggests that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of cell wall synthesis .
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
Anti-inflammatory Effects
The compound has also been assessed for its anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages . This suggests potential therapeutic applications in inflammatory diseases.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The triazole moiety is known to form hydrogen bonds with proteins, which may facilitate its binding to enzymes involved in cancer progression and inflammation.
Case Studies
A notable case study involving this compound highlighted its effectiveness in a xenograft model of breast cancer. Mice treated with the compound showed a significant reduction in tumor size compared to controls, supporting its potential as a therapeutic agent .
Chemical Reactions Analysis
Oxidation Reactions
The triazole and methoxyphenyl moieties in the compound are susceptible to oxidation under controlled conditions. Key findings include:
| Reagent | Conditions | Major Products | Yield | Source |
|---|---|---|---|---|
| Hydrogen peroxide (H₂O₂) | Acidic, 60–80°C | Oxidized triazole derivatives (e.g., hydroxylated triazoles) | 60–75% | |
| KMnO₄ (aqueous) | Neutral pH, room temperature | Cleavage of methyl groups to carboxylic acids on the triazole ring | 45–50% |
Mechanistic Insight : Oxidation typically targets methyl substituents on the triazole rings, converting them to carboxylic acids or hydroxyl groups. The methoxyphenyl group remains stable under mild conditions but may demethylate under strong oxidative agents.
Reduction Reactions
The carboxamide and triazole functionalities participate in reduction reactions:
Note : LiAlH₄ selectively reduces the carboxamide group without affecting the triazole rings, while NaBH₄/CuCl₂ targets the triazole core .
Substitution Reactions
The electron-rich triazole rings and aromatic systems undergo nucleophilic/electrophilic substitutions:
Key Observation : The triazole C-H bond demonstrates regioselective reactivity in cross-coupling reactions, enabling modular derivatization .
Hydrolysis and Condensation
The carboxamide group undergoes hydrolysis, while the triazole rings participate in condensation:
| Reaction | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux, 12 h | Carboxylic acid formation (-CONH₂ → -COOH) | 80–85% | |
| Base-mediated | NaOH (2M), ethanol, 60°C | Triazole ring opening to form hydrazine derivatives | 40–45% | |
| Condensation | R-NH₂, EDC/HOBt, DMF | Amide/urea derivatives via carbodiimide-mediated coupling | 70–80% |
Structural Impact : Hydrolysis of the carboxamide group generates a carboxylic acid, enhancing water solubility, while condensation reactions expand the compound’s functional diversity.
Photochemical and Thermal Reactions
Under UV light or elevated temperatures, the compound exhibits unique reactivity:
| Condition | Observations | Products | Application | Source |
|---|---|---|---|---|
| UV light (254 nm) | [2+2] Cycloaddition with alkenes | Triazole-alkene cycloadducts | Photoresponsive materials | |
| Thermal decomposition | >200°C (under N₂) | Fragmentation into smaller aromatic rings | Stability studies |
Comparative Reactivity Table
| Functional Group | Reactivity Order | Preferred Reactions |
|---|---|---|
| Carboxamide | High | Reduction, hydrolysis, condensation |
| Triazole rings | Moderate | Oxidation, substitution, cycloaddition |
| Methoxyphenyl | Low | Nitration, halogenation (under forcing) |
Case Study: Suzuki-Miyaura Coupling
A representative reaction from :
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Substrate : Brominated triazole derivative
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Conditions : Pd(OAc)₂, K₂CO₃, THF/H₂O, 85°C
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Product : Biaryl-triazole hybrid
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Yield : 88%
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Significance : Demonstrates the utility of the triazole core in synthesizing pharmacologically relevant scaffolds .
Stability and Storage Recommendations
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Light Sensitivity : Degrades under prolonged UV exposure; store in amber glass.
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Thermal Stability : Stable up to 150°C; avoid prolonged heating above this threshold.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its dual triazole rings and substitution patterns. Key comparisons with structurally analogous triazole derivatives are summarized below:
Physicochemical Properties
| Property | Target Compound | 1-(4-Ethoxyphenyl) Analog () | Compound A () |
|---|---|---|---|
| Molecular Weight | 434.4 g/mol | 352.4 g/mol | 397.8 g/mol |
| LogP (Predicted) | 3.8 | 3.2 | 4.1 |
| Solubility (µg/mL, H₂O) | 12.5 | 18.9 | 8.3 |
| Metabolic Stability | High (t₁/₂ = 45 min) | Moderate (t₁/₂ = 28 min) | Low (t₁/₂ = 15 min) |
Q & A
Q. What are the key synthetic routes for this compound?
The synthesis involves cyclocondensation reactions and intermediate formation. For example:
- Step 1 : Condensation of substituted anilines with isocyanides to form carboximidoyl chlorides (e.g., 4-fluoro-N-(4-methylphenyl)benzenecarboximidoyl chloride) .
- Step 2 : Reaction with sodium azide to generate the triazole core .
- Step 3 : Hydrolysis of ester intermediates (e.g., methyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate) under basic conditions to yield carboxylic acid derivatives .
Methodological Tip : Optimize reaction conditions (e.g., temperature, solvent polarity) to improve yield and purity.
Q. How can solubility limitations be addressed experimentally?
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Co-solvents : Use DMSO or ethanol-water mixtures to enhance aqueous solubility .
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Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl or amine substituents) to the triazole or phenyl rings .
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Table : Solubility Data of Analogues
Derivative Solubility (mg/mL) Modification Parent 0.12 None -OH 1.45 Hydroxyl -NH2 2.10 Amine
Q. What spectroscopic methods are critical for characterization?
- X-ray Crystallography : Determines molecular conformation and packing (e.g., monoclinic crystal system, space group P21/c) .
- IR/NMR : Identifies functional groups (e.g., carboxamide C=O stretch at ~1680 cm⁻¹) .
- Mass Spectrometry : Confirms molecular weight (e.g., m/z 311.31 for C₁₆H₁₄FN₅O) .
Advanced Research Questions
Q. How do structural modifications influence enzyme inhibitory activity?
- Substituent Effects : Electron-withdrawing groups (e.g., -F) enhance binding to enzyme active sites by increasing electrophilicity .
- Triazole Positioning : Substitution at the 1H-1,2,3-triazole-4-carboxamide position improves selectivity for kinases (e.g., EGFR inhibition) .
Methodological Tip : Use molecular docking to predict binding affinities before synthesis .
Q. What crystallographic data support the molecular conformation?
Q. How to resolve contradictions in reported biological activities?
- Comparative Assays : Re-evaluate activity under standardized conditions (e.g., fixed cell lines, IC₅₀ protocols) .
- Structural Analysis : Correlate activity with crystallographic data to identify conformation-dependent effects .
- Example : Discrepancies in anti-cancer activity may arise from variations in cell permeability due to crystallinity differences .
Data Contradiction Analysis
Conflict : Variability in enzyme inhibition (IC₅₀ ranges from 0.5–5.0 µM across studies).
Resolution :
Verify assay conditions (e.g., ATP concentration, incubation time).
Compare molecular conformations via X-ray structures to rule out polymorphic effects .
Synthesize derivatives with rigidified backbones to minimize conformational variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
